8,8-Dimethyl-3-oxo-8-azoniabicyclo[3.2.1]octane iodide
Overview
Description
8,8-Dimethyl-3-oxo-8-azoniabicyclo[3.2.1]octane iodide is a chemical compound with the molecular formula C9H16INO. It is known for its unique bicyclic structure, which includes a quaternary ammonium group. This compound is often used in early discovery research due to its rare and unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,8-Dimethyl-3-oxo-8-azoniabicyclo[3.2.1]octane iodide typically involves the quaternization of 8,8-Dimethyl-3-oxo-8-azoniabicyclo[3.2.1]octane with an iodide source. The reaction conditions often include:
Solvent: Polar solvents such as acetonitrile or methanol.
Temperature: Room temperature to slightly elevated temperatures.
Reaction Time: Several hours to ensure complete quaternization.
Industrial Production Methods
This might include the use of continuous flow reactors and automated systems to handle large quantities of reagents and products .
Chemical Reactions Analysis
Types of Reactions
8,8-Dimethyl-3-oxo-8-azoniabicyclo[3.2.1]octane iodide can undergo various chemical reactions, including:
Substitution Reactions: Due to the presence of the quaternary ammonium group, it can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles such as hydroxide ions or amines can react with the quaternary ammonium group.
Oxidizing Agents: Agents like hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Reducing agents such as sodium borohydride can be employed for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives .
Scientific Research Applications
8,8-Dimethyl-3-oxo-8-azoniabicyclo[3.2.1]octane iodide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying quaternary ammonium salts.
Biology: The compound’s unique structure makes it useful in studying the interactions of quaternary ammonium compounds with biological molecules.
Industry: It may be used in the development of new materials or as a catalyst in certain chemical processes.
Mechanism of Action
The mechanism by which 8,8-Dimethyl-3-oxo-8-azoniabicyclo[3.2.1]octane iodide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The quaternary ammonium group can interact with negatively charged sites on proteins or other biomolecules, potentially altering their function. Specific pathways and targets would depend on the context of its use, such as antimicrobial activity or enzyme inhibition .
Comparison with Similar Compounds
Similar Compounds
Tetramethylammonium iodide: Another quaternary ammonium compound with similar properties but a simpler structure.
N-Methylpyridinium iodide: A quaternary ammonium compound with a different bicyclic structure.
Uniqueness
8,8-Dimethyl-3-oxo-8-azoniabicyclo[3.2.1]octane iodide is unique due to its specific bicyclic structure and the presence of a ketone group, which can influence its reactivity and interactions with other molecules.
Properties
IUPAC Name |
8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-one;iodide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16NO.HI/c1-10(2)7-3-4-8(10)6-9(11)5-7;/h7-8H,3-6H2,1-2H3;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEUPUVKRBTXLPK-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(C2CCC1CC(=O)C2)C.[I-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16INO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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